3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile
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Overview
Description
3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile is a fluorinated bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to mimic the spatial arrangement of other functional groups, making it a valuable building block in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (AgNO3) and a fluorinating agent . The reaction is carried out under anhydrous conditions with rigorous control of temperature and atmosphere to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the design of new pharmaceuticals due to its ability to mimic the spatial arrangement of other functional groups.
Material Science: The compound’s rigidity and stability make it useful in the development of new materials with unique properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism by which 3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This leads to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Fluorobicyclo[1.1.1]pentane-1-amine
Uniqueness
3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and binding properties compared to other similar compounds. The presence of the nitrile group allows for additional functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-6-1-5(2-6,3-6)4-8/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNAVSXFGHJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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